4-Methoxy-2-benzothiazolecarboxamide
Overview
Description
4-Methoxy-2-benzothiazolecarboxamide is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group at the 4-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-benzothiazolecarboxamide typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or acids.
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, a one-pot synthesis method can be used, where 4-methoxybenzaldehyde is first oximated in an organic solvent in the presence of an oximating agent, followed by dehydration to obtain the intermediate 4-methoxybenzonitrile. This intermediate is then subjected to further reactions to introduce the carboxamide group .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-benzothiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Methoxy-2-benzothiazolecarboxamide exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as BCL-2, which are involved in the regulation of apoptosis (programmed cell death).
Pathways Involved: The compound affects the mitochondrial apoptotic pathway, leading to the release of cytochrome c and activation of caspases, which are crucial for the execution of apoptosis.
Comparison with Similar Compounds
4-Methoxy-2-benzothiazolecarboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: Benzothiazole, 2-aminobenzothiazole, and 4-methoxybenzothiazole.
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-5-3-2-4-6-7(5)11-9(14-6)8(10)12/h2-4H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMZORUWPHGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290710 | |
Record name | 4-Methoxy-2-benzothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-29-0 | |
Record name | 4-Methoxy-2-benzothiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-benzothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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